2-Chloro-N-(1-ethyl-4,4-dimethylpyrrolidin-3-yl)pyridine-3-carboxamide
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Overview
Description
2-Chloro-N-(1-ethyl-4,4-dimethylpyrrolidin-3-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a pyridine ring substituted with a chloro group and a carboxamide group, which is further linked to a pyrrolidine moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-ethyl-4,4-dimethylpyrrolidin-3-yl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable aldehydes and ammonia or amines.
Introduction of the Chloro Group: Chlorination of the pyridine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the chlorinated pyridine with an appropriate amine, such as 1-ethyl-4,4-dimethylpyrrolidine, under suitable conditions (e.g., in the presence of a coupling agent like EDCI).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1-ethyl-4,4-dimethylpyrrolidin-3-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, thiols, or amines in the presence of a base (e.g., sodium hydroxide) can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Major Products
Substitution Products: New derivatives with different substituents replacing the chloro group.
Oxidation Products: Compounds with oxidized functional groups.
Reduction Products: Compounds with reduced functional groups.
Hydrolysis Products: Carboxylic acid and amine.
Scientific Research Applications
2-Chloro-N-(1-ethyl-4,4-dimethylpyrrolidin-3-yl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1-ethyl-4,4-dimethylpyrrolidin-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(1-ethyl-4,4-dimethylpyrrolidin-3-yl)pyridine-2-carboxamide
- 2-Chloro-N-(1-ethyl-4,4-dimethylpyrrolidin-3-yl)pyridine-4-carboxamide
- 2-Chloro-N-(1-ethyl-4,4-dimethylpyrrolidin-3-yl)pyridine-5-carboxamide
Uniqueness
The uniqueness of 2-Chloro-N-(1-ethyl-4,4-dimethylpyrrolidin-3-yl)pyridine-3-carboxamide lies in its specific substitution pattern on the pyridine ring and the presence of the pyrrolidine moiety. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-(1-ethyl-4,4-dimethylpyrrolidin-3-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-4-18-8-11(14(2,3)9-18)17-13(19)10-6-5-7-16-12(10)15/h5-7,11H,4,8-9H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNZUGLPCYZJRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1)(C)C)NC(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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